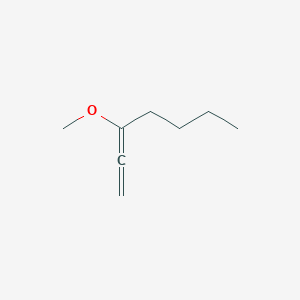

3-Methoxyhepta-1,2-diene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

20524-91-8 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

InChI |

InChI=1S/C8H14O/c1-4-6-7-8(5-2)9-3/h2,4,6-7H2,1,3H3 |

InChI Key |

DSJNGSNJYYTGJI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C=C)OC |

Origin of Product |

United States |

Stereochemical Investigations of 3 Methoxyhepta 1,2 Diene

Principles of Axial Chirality in Allene (B1206475) Systems

Allenes are a unique class of organic compounds that feature three carbon atoms connected by two cumulative double bonds. This C=C=C arrangement dictates a linear geometry for the central carbon atom, which is sp-hybridized, while the two terminal carbons are sp²-hybridized. A key stereochemical feature of allenes is the perpendicular orientation of the two π-bonds, which results in the substituents at the ends of the allene lying in planes that are at a 90° angle to each other. masterorganicchemistry.com

This structural characteristic gives rise to a phenomenon known as axial chirality when the substituents on the terminal carbons are different. numberanalytics.com Unlike the more common central chirality, which is focused on a single stereocenter, axial chirality is a property of a molecule that is chiral due to its rotation around an axis. wikipedia.org In the case of allenes, this axis is the line that passes through the three carbon atoms of the C=C=C system. numberanalytics.com

For an allene to be chiral, each of the two terminal carbon atoms must be bonded to two different substituents. If either terminal carbon has two identical substituents, the molecule will possess a plane of symmetry and will be achiral. masterorganicchemistry.com However, when both ends are appropriately disubstituted, the molecule and its mirror image are non-superimposable, resulting in a pair of enantiomers. masterorganicchemistry.com This type of chirality is often compared to the handedness of a screw, emphasizing the rotational nature of the asymmetry. masterorganicchemistry.com

The study of allene stereochemistry is significant because the axial chirality influences the molecule's reactivity and is a critical consideration in stereoselective synthesis. numberanalytics.com The unique three-dimensional arrangement of substituents around the allene core makes these compounds valuable building blocks in various areas of organic chemistry, including asymmetric synthesis and catalysis. numberanalytics.comcsic.es

Determinants of Axial Chirality in Substituted Alkoxyallenes (e.g., Cahn–Ingold–Prelog Priority Rules)

The absolute configuration of a chiral allene, such as a substituted alkoxyallene, is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for axial chirality. numberanalytics.comchemistrysteps.com The process involves viewing the molecule along the C=C=C axis and assigning priorities to the substituents on the front and back carbons.

The key steps for determining the configuration (Ra or Sa) of a chiral allene are as follows:

Viewing the Molecule: The molecule is oriented so that the observer is looking directly along the axis of the three-carbon allene system. chemistrysteps.com

Prioritizing Substituents: The substituents on both the front and back terminal carbons are assigned priorities based on the standard CIP rules, which primarily rely on atomic number. science-revision.co.uklibretexts.org Higher atomic number corresponds to higher priority. If the atoms directly attached are the same, one moves along the substituent chain until a point of difference is found. science-revision.co.uk

Assigning Priorities to Front and Back Carbons: A crucial distinction in assigning configuration to allenes is that the substituents on the front carbon are assigned priorities 1 and 2, while the substituents on the back carbon are assigned priorities 3 and 4, regardless of the absolute priority of the groups. chemistrysteps.com

Determining Configuration: With the priorities assigned, the configuration is determined by the direction of the sequence from the highest priority substituent (1) to the second (2) and then to the third (3). If the sequence proceeds in a clockwise direction, the configuration is designated as Ra. If the sequence is counter-clockwise, the configuration is Sa. numberanalytics.com

For a generic 3-methoxyhepta-1,2-diene, the substituents on the C1 carbon would be two hydrogen atoms, and on the C3 carbon would be a methoxy (B1213986) group and a butyl group. To be chiral, the substituents on C1 would need to be different. For example, in a 1-deuterated-3-methoxyhepta-1,2-diene, the C1 carbon would have a hydrogen and a deuterium, and the C3 carbon would have a methoxy and a butyl group. The CIP rules would then be applied to determine the absolute configuration.

Enantioselective Synthesis of Chiral Alkoxyallenes

The synthesis of enantiomerically enriched chiral alkoxyallenes is a significant area of research, with several strategies developed to control the stereochemical outcome. These methods can be broadly categorized into asymmetric catalysis and diastereoselective approaches.

Asymmetric Catalysis in Generating Enantiomerically Enriched this compound Derivatives

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, including alkoxyallenes. acs.org These methods often involve the use of a chiral catalyst to control the stereoselectivity of a reaction that forms the allene.

Several catalytic systems have been developed for the enantioselective synthesis of allenes:

Transition Metal Catalysis: Chiral transition metal complexes, particularly those of copper, palladium, and rhodium, have been successfully employed in the synthesis of chiral allenes. nih.govnih.gov For instance, copper-catalyzed reactions involving the coupling of enantioenriched propargylic phosphates with alkylboron compounds can produce enantioenriched allenes with excellent transfer of chirality. csic.es Similarly, chiral phosphine (B1218219) ligands in conjunction with palladium catalysts have been used in asymmetric allylic substitution reactions to generate chiral allenes. numberanalytics.com

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, have emerged as effective catalysts for the enantioselective synthesis of allenes. acs.org These catalysts can activate substrates and control the stereochemical outcome of reactions, such as the 1,6-conjugate addition of indoles to alkynyl indole (B1671886) imine methides to produce axially chiral indole-containing tetrasubstituted allenes. acs.org

Enantioselective Petasis Reactions: A notable method involves the asymmetric boronate addition to sulfonyl hydrazones catalyzed by chiral biphenols. nih.gov This traceless Petasis reaction generates enantioenriched allenes through a sequence involving a Mannich-type addition, elimination, and an alkyne walk. nih.gov

While specific examples for the direct asymmetric catalytic synthesis of this compound are not extensively detailed in the provided search results, the general principles and methodologies are applicable. For instance, a chiral catalyst could be used to guide the isomerization of a suitably substituted propargyl ether to favor the formation of one enantiomer of the corresponding alkoxyallene.

Diastereoselective Approaches in Alkoxyallene Synthesis

Diastereoselective synthesis provides an alternative route to enantiomerically enriched alkoxyallenes. This approach typically involves the use of a chiral auxiliary, which is a chiral molecule temporarily attached to the substrate to direct the stereochemical course of a reaction. youtube.com

A common strategy involves the deprotonation of a propargyl ether containing a chiral auxiliary, followed by protonation to generate a diastereomeric mixture of allenes, from which the desired diastereomer can be separated. For example, the deprotonation of propargyl xylosides with a strong base like s-BuLi/TMEDA at low temperatures, followed by protonation, has been shown to produce axially chiral 1,3-disubstituted alkoxyallenes with diastereoselectivity. acs.orgacs.org The chiral sugar moiety acts as the auxiliary, influencing the stereochemical outcome of the protonation step.

Another diastereoselective method involves the addition of lithiated alkoxyallenes to chiral electrophiles, such as chiral nitrones, to produce enantiomerically pure 1,2-oxazine derivatives. researchgate.net The stereoselectivity of these reactions can be influenced by factors such as the solvent, temperature, and the nature of the substituents. acs.orgacs.org

The following table summarizes some diastereoselective approaches to alkoxyallene synthesis:

| Method | Chiral Director | Key Reaction | Outcome |

| Chiral Auxiliary on Propargyl Ether | Xylose | Deprotonation-protonation | Diastereoselective formation of alkoxyallenes acs.orgacs.org |

| Chiral Auxiliary on Propargyl Ether | Fructose or Camphor | Metal-mediated isomerization | Diastereoselective synthesis of 1,3-disubstituted alkoxyallenes |

| Addition to Chiral Electrophile | Chiral Nitrones | Addition of lithiated methoxyallene | Diastereoselective formation of 1,2-oxazine derivatives researchgate.net |

These diastereoselective methods offer a powerful means to access enantiomerically enriched alkoxyallenes, which can then be further elaborated into more complex chiral molecules.

Stereochemical Stability and Racemization Pathways in Allenic Ethers

The stereochemical stability of chiral allenes, including alleni ethers like this compound, is a critical consideration, as racemization can lead to a loss of enantiomeric purity. Allenes can undergo racemization through various mechanisms, often initiated by heat, light, or chemical reagents. numberanalytics.com

One potential pathway for racemization involves the temporary conversion of the allene to a more stable, achiral alkyne isomer. This can occur under basic conditions where a proton is abstracted, leading to an equilibrium between the allene and the corresponding alkyne. If the alkyne is achiral, its formation and subsequent re-protonation can lead to a racemic mixture of the allene.

Photochemical methods can also induce racemization. In some cases, a chiral photosensitizer can be used to selectively racemize one enantiomer of an allene, leading to a deracemization of the mixture and an enrichment of the other enantiomer. nih.govresearchgate.net This process relies on the formation of a transient radical intermediate that can undergo rotation around the carbon-carbon single bond before reverting to the allene.

The presence of certain metals can also promote the racemization of allenes. For example, copper species have been shown to catalyze the racemization of allenes, potentially through a single electron transfer (SET) mechanism. scripps.edu

The stability of a particular chiral allene to racemization depends on several factors, including the nature of the substituents and the reaction conditions. Bulky substituents can increase the steric barrier to rotation and enhance the stereochemical stability of the allene.

Chemical Reactivity and Transformation Mechanisms of 3 Methoxyhepta 1,2 Diene

Reactivity Profile of Alkoxyallenes as Special Enol Ethers

Alkoxyallenes, including 3-methoxyhepta-1,2-diene, can be considered as specialized enol ethers. rsc.org This perspective is crucial for understanding their reactivity patterns. The oxygen atom of the methoxy (B1213986) group donates electron density into the allene (B1206475) system, significantly influencing the electron distribution across the C1-C2-C3 carbons. This electron-donating effect makes the central carbon of the allene (C2) electron-rich. rsc.org

Consequently, electrophiles preferentially attack this central carbon. This initial electrophilic attack polarizes the molecule, rendering the terminal carbons (C1 and C3) susceptible to subsequent nucleophilic attack. rsc.org This reactivity pattern, where electrophilic addition to the central carbon is the primary step, is a hallmark of alkoxyallenes and sets the stage for a variety of chemical transformations. rsc.orgnih.gov The polarization of alkoxyallenes is somewhat analogous to that of α,β-unsaturated carbonyl compounds. rsc.org

| Feature | Description | Implication for Reactivity |

| Functional Group | Alkoxyallene | A type of special enol ether. rsc.orgnih.gov |

| Electronic Effect | The alkoxy group is electron-donating. | Increases electron density at the central allene carbon (C2). rsc.org |

| Electrophilic Attack | Occurs preferentially at the electron-rich central carbon (C2). rsc.org | |

| Nucleophilic Attack | Can occur at either the C1 or C3 positions following electrophilic activation. rsc.org |

Electrophilic Addition Reactions

Electrophilic addition reactions are a cornerstone of the chemistry of allenes, and alkoxyallenes exhibit distinct regiochemical and stereochemical outcomes due to the influence of the alkoxy group.

The protonation of an alkoxyallene like this compound is the archetypal electrophilic addition. When an electrophile, such as a proton from an acid (H+), adds to the central carbon (C2) of the allene system, a carbocation intermediate is formed. This intermediate is not a simple alkyl carbocation; instead, it is an allylic carbocation, which is stabilized by resonance. pressbooks.publibretexts.org

The positive charge in this allylic carbocation is delocalized between the terminal carbon (C1) and the carbon bearing the methoxy group (C3). This resonance stabilization makes the formation of the allylic cation more favorable than the formation of a non-stabilized carbocation. pressbooks.publibretexts.org The attack of a nucleophile can then occur at either of the carbons sharing the positive charge, leading to different products. pressbooks.pubresearchgate.net

Table of Potential Carbocation Intermediates from Protonation of 1,3-Butadiene (B125203) While specific data for this compound is not readily available, the principle can be illustrated by the well-studied protonation of 1,3-butadiene.

| Intermediate | Structure | Stability |

| Secondary Allylic Cation | CH₃-CH⁺-CH=CH₂ ↔ CH₃-CH=CH-CH₂⁺ | More stable due to resonance and hyperconjugation. pressbooks.pub |

| Primary Non-allylic Cation | CH₂⁺-CH₂-CH=CH₂ | Less stable. pressbooks.pub |

In the case of this compound, protonation at C2 would lead to a resonance-stabilized carbocation where the positive charge is shared between C1 and C3. The presence of the electron-donating methoxy group at C3 would further stabilize the positive charge at that position.

The addition of halogens (like Br₂ or Cl₂) to conjugated dienes is a well-established reaction that can yield a mixture of products. pressbooks.pubresearchgate.netmasterorganicchemistry.com This reaction proceeds through an electrophilic addition mechanism. For an alkoxyallene, the halogen molecule (X₂) acts as an electrophile.

The reaction is initiated by the attack of the electron-rich central carbon of the allene on one of the halogen atoms, which leads to the formation of a halonium ion intermediate or a resonance-stabilized carbocation. masterorganicchemistry.com The halide ion (X⁻) then acts as a nucleophile, attacking one of the carbons of the former double bond. Similar to protonation, this can result in both 1,2- and 1,4-addition products. pressbooks.publibretexts.orgresearchgate.net

For instance, the bromination of 1,3-butadiene gives a mixture of 3,4-dibromo-1-butene (1,2-addition product) and 1,4-dibromo-2-butene (B147587) (1,4-addition product). pressbooks.publibretexts.orgresearchgate.net The ratio of these products can be influenced by reaction conditions such as temperature. chemistrysteps.com

The regioselectivity of electrophilic additions to unsymmetrical systems like this compound is governed by the stability of the carbocation intermediate, a principle encapsulated by Markovnikov's rule. libretexts.orglumenlearning.com The rule, in its modern form, states that the electrophile adds to the carbon atom of the double bond in such a way as to generate the most stable carbocation intermediate. lumenlearning.comnumberanalytics.com

In the context of this compound, the initial electrophilic attack will occur at the central carbon (C2) because this leads to the formation of a resonance-stabilized allylic carbocation. The subsequent nucleophilic attack will then be directed to one of the two carbons bearing the partial positive charge (C1 or C3). The presence of the electron-donating methoxy group at C3 makes this position particularly susceptible to nucleophilic attack, as it can effectively stabilize the resulting product.

The stereochemistry of the addition depends on the nature of the intermediate and the nucleophilic attack. If a planar carbocation is formed, the nucleophile can attack from either face, potentially leading to a racemic mixture if a new chiral center is formed. chemistrysteps.com

Factors Influencing Regioselectivity in Electrophilic Addition

| Factor | Influence |

| Carbocation Stability | The reaction proceeds through the most stable carbocation intermediate (e.g., tertiary > secondary > primary; allylic and benzylic are highly stabilized). libretexts.orglumenlearning.comnumberanalytics.com |

| Nature of the Electrophile | Determines the initial site of attack. |

| Nature of the Nucleophile | Determines the final position of addition to the carbocation. numberanalytics.com |

| Alkoxy Group | The electron-donating nature of the methoxy group in this compound directs the initial electrophilic attack to the central carbon and influences the stability of the resulting carbocation. rsc.org |

Nucleophilic Reactions and Organometallic Chemistry

While the electron-rich nature of the allene system makes it prone to electrophilic attack, it can also be made to participate in nucleophilic reactions, particularly through the use of organometallic reagents.

A significant transformation of alkoxyallenes involves deprotonation at the C1 position using a strong base, typically an organolithium compound like n-butyllithium. rsc.org This deprotonation generates a lithiated alkoxyallene, which is a potent nucleophile. rsc.orgrsc.orgnih.gov This lithiated species can then react with a wide range of electrophiles at the C1 position. rsc.orgnih.gov This two-step process effectively allows the alkoxyallene to function as an α,β-unsaturated acyl anion synthon. rsc.org

Direct nucleophilic addition of organometallic reagents like Grignard reagents or organolithium compounds to the unsubstituted allene double bonds is less common without prior activation. The primary role of organolithium compounds in the chemistry of alkoxyallenes is to act as a base to generate the highly reactive lithiated intermediate. rsc.orgnih.gov

Reactivity of Lithiated Alkoxyallenes

| Reagent | Role | Intermediate | Subsequent Reaction |

| n-Butyllithium | Strong Base | Lithiated alkoxyallene (a strong nucleophile). rsc.org | Reacts with various electrophiles at C1. rsc.orgnih.gov |

| Grignard Reagents | Less commonly used for direct addition compared to the deprotonation/alkylation sequence. |

Umpolung Reactivity via Lithiation at C-1 of Alkoxyallenes and Subsequent Electrophilic Trapping

The concept of "umpolung," or the reversal of polarity of a functional group, is a powerful strategy in organic synthesis. organic-chemistry.org In the context of alkoxyallenes like this compound, this transformation allows the typically electrophilic C-1 position to act as a nucleophile. This is achieved through deprotonation at C-1 using a strong base, most commonly an organolithium reagent, to form a lithiated allene. This lithiated intermediate is a potent nucleophile and can be trapped by a variety of electrophiles.

The process begins with the treatment of the alkoxyallene with a strong base, such as n-butyllithium (n-BuLi), at low temperatures, typically around -30 °C. organic-chemistry.org The acidity of the proton at C-1 is enhanced by the adjacent oxygen atom, facilitating its removal. This deprotonation generates a highly reactive allenic lithium species. This species can be viewed as a masked acyl anion, capable of reacting with a range of electrophiles. organic-chemistry.org

Subsequent reaction of the lithiated alkoxyallene with an electrophile introduces a new substituent at the C-1 position. A diverse array of electrophiles can be employed in this trapping step, including:

Alkyl halides: This reaction forms a new carbon-carbon bond, leading to a more substituted allene.

Aldehydes and ketones: The nucleophilic attack on the carbonyl group yields an α-allenic alcohol after aqueous workup.

Epoxides: Ring-opening of the epoxide by the lithiated allene results in the formation of a γ-hydroxy allene.

Carbon dioxide: Carboxylation of the lithiated species, followed by acidification, produces an allenic carboxylic acid.

Silyl halides (e.g., trimethylsilyl (B98337) chloride, Me₃SiCl): This reaction provides a route to silyl-substituted allenes. nih.gov

This umpolung strategy provides a versatile method for the elaboration of the allene scaffold, enabling the synthesis of a wide variety of functionalized allenes that would be difficult to access through other means.

Additions of Alcohols and Amines to Form Acetals

Alkoxyallenes can undergo addition reactions with alcohols and amines, typically under acidic conditions, to form acetals. libretexts.orgpressbooks.pub This reactivity is analogous to the formation of acetals from aldehydes and ketones. libretexts.orgpressbooks.pub The allene, in this case, acts as a precursor to a carbonyl-like species.

The reaction is initiated by the protonation of the allene, which can occur at either the central carbon (C-2) or the terminal carbon (C-3) of the allene system. Protonation at C-2 is generally favored as it leads to a resonance-stabilized vinyl cation. This cation is then susceptible to nucleophilic attack by an alcohol or amine.

Addition of Alcohols:

In the presence of an alcohol and an acid catalyst, the vinyl cation intermediate is trapped by the alcohol to form a hemiacetal enol ether. libretexts.orgpressbooks.pub This intermediate can then undergo further reaction. Tautomerization of the enol ether to the corresponding ketone, followed by a second addition of the alcohol, leads to the formation of a ketal. Alternatively, if two equivalents of the alcohol add in a concerted or stepwise fashion, an acetal (B89532) is formed directly. The equilibrium can often be driven towards the acetal product by removing water from the reaction mixture. libretexts.org

Addition of Amines:

Similarly, amines can add to the protonated alkoxyallene. The initial addition of the amine to the vinyl cation generates an enamine intermediate. This enamine can then isomerize to the more stable imine, which can be subsequently hydrolyzed to a ketone or undergo further reactions. If a secondary amine is used, the resulting enamine is often stable.

These addition reactions provide a useful method for converting alkoxyallenes into ketone and acetal functional groups, which are valuable intermediates in organic synthesis.

Cycloaddition Chemistry of Allenic Ethers

Allenic ethers, including this compound, are versatile participants in cycloaddition reactions, engaging in various modes of cycloaddition to construct cyclic structures. Their unique electronic and steric properties influence the regioselectivity and stereoselectivity of these transformations.

[2+2] Cycloaddition Reactions

Allenic ethers can participate in [2+2] cycloaddition reactions, either thermally or photochemically, to form four-membered rings. libretexts.orglibretexts.org These reactions are valuable for the synthesis of strained cyclobutane (B1203170) and cyclobutene (B1205218) derivatives. nih.gov

In a typical [2+2] cycloaddition, one of the double bonds of the allene reacts with a suitable ketene (B1206846) or another activated alkene. libretexts.org The regioselectivity of the addition is influenced by the substitution pattern of both the allene and the reacting partner. The reaction can proceed through a concerted or a stepwise mechanism, often involving a diradical or zwitterionic intermediate, particularly in thermal reactions. libretexts.org

Photochemical [2+2] cycloadditions are also common for allenes. libretexts.org In these reactions, one of the reacting partners is promoted to an excited state upon absorption of light, which then initiates the cycloaddition. libretexts.org These reactions often provide access to products that are not obtainable under thermal conditions.

Diels-Alder Reactions: Alkoxyallenes as Dienophiles and their Stereochemical Outcomes

Alkoxyallenes, such as this compound, can function as dienophiles in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. masterorganicchemistry.com The presence of the alkoxy group activates the allene for this type of cycloaddition.

In the Diels-Alder reaction, the C1=C2 double bond of the alkoxyallene typically acts as the dienophilic component. The reaction proceeds in a concerted fashion, where the stereochemistry of the starting materials is transferred to the product. masterorganicchemistry.com When an unsymmetrical diene reacts with the alkoxyallene, two regioisomeric products, often referred to as "ortho" and "meta" adducts, can be formed. masterorganicchemistry.com The regiochemical outcome is governed by the electronic properties of the substituents on both the diene and the dienophile. Generally, the "ortho" and "para" (if applicable) products are favored over the "meta" product. masterorganicchemistry.com

The stereochemical outcome of the Diels-Alder reaction is also highly specific. The substituents on the dienophile maintain their relative stereochemistry in the product. masterorganicchemistry.com Furthermore, the diene must adopt an s-cis conformation for the reaction to occur. masterorganicchemistry.com The approach of the dienophile to the diene can lead to two diastereomeric products: the endo and exo adducts. The endo product is often the kinetically favored product due to secondary orbital interactions, although the exo product is typically the thermodynamically more stable isomer. libretexts.org

| Diene | Dienophile | Product(s) | Stereochemical Outcome |

| Cyclopentadiene | This compound | Bicyclo[2.2.1]heptene derivative | Predominantly endo adduct |

| 1,3-Butadiene | This compound | Cyclohexene derivative | Mixture of regioisomers |

Nazarov Cyclizations of Allene Ethers and their Interrupted Variants

Allenic ethers can serve as precursors to divinyl ketones, which are the key substrates for the Nazarov cyclization. The Nazarov cyclization is an acid-catalyzed electrocyclic reaction of a divinyl ketone that forms a cyclopentenone.

The transformation of an allene ether into a divinyl ketone can be achieved through various methods, often involving hydrolysis of an intermediate. For example, the reaction of a lithiated alkoxyallene with an α,β-unsaturated aldehyde or ketone can lead to a divinyl carbinol, which can then be oxidized to the corresponding divinyl ketone.

Once the divinyl ketone is formed, treatment with a protic or Lewis acid initiates the Nazarov cyclization. The reaction proceeds through a pentadienyl cation intermediate, which undergoes a 4π-electrocyclic ring closure to form a cyclopentenyl cation. Subsequent loss of a proton yields the cyclopentenone product.

"Interrupted" Nazarov cyclizations occur when the cyclopentenyl cation intermediate is trapped by a nucleophile before it can eliminate a proton. This can lead to the formation of highly functionalized cyclopentane (B165970) derivatives. The choice of reaction conditions and the presence of suitable nucleophiles can be used to control whether the reaction proceeds via the standard Nazarov pathway or an interrupted pathway.

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis offers a powerful and versatile platform for the transformation of allenes, including this compound. iastate.edu Various metals, such as palladium, rhodium, nickel, and gold, can catalyze a wide range of reactions involving allenes, leading to the formation of complex molecular architectures with high efficiency and selectivity.

Some of the key transition-metal-catalyzed transformations of allenes include:

Hydrofunctionalization: This involves the addition of an H-X bond across one of the double bonds of the allene. Examples include hydrometallation, hydrosilylation, hydroboration, and hydroamination. The regioselectivity of the addition is often controlled by the choice of metal catalyst and ligands.

Carbometalation: In this process, an organometallic reagent adds across a double bond of the allene, forming a new carbon-carbon bond and a new organometallic species that can undergo further reactions.

Cyclization and Cycloaddition Reactions: Transition metals can catalyze various cyclization reactions of allenes, including intramolecular cyclizations and intermolecular cycloadditions. For example, palladium-catalyzed [4+3] cycloadditions of allenes with dienes are known.

Coupling Reactions: Allenes can participate in various cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, to form more complex products.

The coordination of the transition metal to the allene is a key step in these catalytic cycles. The metal can coordinate to either one or both of the double bonds, leading to different modes of activation and reactivity. The specific outcome of the reaction is highly dependent on the nature of the metal, the ligands, the substrate, and the reaction conditions.

| Catalyst | Reaction Type | Product Type |

| Palladium(0) complexes | Hydrostannation | Allylic stannanes |

| Rhodium(I) complexes | [4+2] Cycloaddition | Six-membered rings |

| Gold(I) complexes | Cycloisomerization | Cyclic ethers |

Hydrofunctionalization Reactions of Alkoxyallenes

Hydrofunctionalization reactions of alkoxyallenes like this compound involve the addition of a hydrogen atom and a heteroatom-containing functional group across one of the double bonds. These reactions are powerful tools for the synthesis of functionalized vinyl ethers and other valuable intermediates. Common hydrofunctionalization reactions include hydroboration and hydrostannylation.

Hydroboration: The hydroboration of alkoxyallenes, followed by oxidation, is a method for the synthesis of α,β-unsaturated aldehydes or ketones. The reaction of an alkoxyallene with a borane (B79455) reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) typically proceeds with high regioselectivity. The boron atom adds to the central carbon (C2) of the allene, and the hydrogen atom adds to the terminal carbon (C1). This regioselectivity is driven by both steric and electronic factors. The subsequent oxidation of the resulting vinylborane (B8500763) with an oxidizing agent like hydrogen peroxide yields the corresponding enol, which tautomerizes to the more stable α,β-unsaturated carbonyl compound.

In the case of this compound, hydroboration-oxidation is expected to yield (E)-hept-2-enal. The stereochemistry of the resulting double bond is predominantly E due to the syn-addition of the B-H bond across the C1-C2 double bond and subsequent stereoretentive oxidation.

Hydrostannylation: The palladium-catalyzed hydrostannylation of alkoxyallenes provides access to vinylstannanes, which are versatile intermediates in cross-coupling reactions. youtube.com The reaction of this compound with a trialkyltin hydride, such as tributyltin hydride (Bu₃SnH), in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is expected to yield a vinylstannane. youtube.com The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the catalyst. Typically, the tin moiety adds to the central carbon of the allene.

| Hydrofunctionalization Reaction | Reagents | Expected Major Product |

| Hydroboration-Oxidation | 1. 9-BBN, THF 2. H₂O₂, NaOH | (E)-Hept-2-enal |

| Hydrostannylation | Bu₃SnH, Pd(PPh₃)₄ | 3-Methoxy-2-(tributylstannyl)hepta-1,3-diene |

Cross-Coupling Reactions Involving Allenic Intermediates

Allenic compounds, including this compound, are valuable substrates in palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon bonds. These reactions often proceed through the formation of π-allylpalladium intermediates, leading to the synthesis of substituted 1,3-dienes. nih.gov

Heck Reaction: The Mizoroki-Heck reaction of allenes with aryl or vinyl halides is a well-established method for the synthesis of 2-substituted 1,3-dienes. nih.govresearchgate.net When this compound reacts with an aryl halide (Ar-X) in the presence of a palladium catalyst and a base, carbopalladation occurs at the central carbon of the allene. This forms a π-allylpalladium intermediate, which then undergoes β-hydride elimination to yield the 1,3-diene product. nih.gov The regioselectivity of the β-hydride elimination determines the final product.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organic halide catalyzed by a palladium complex. mdpi.com While direct Suzuki coupling of this compound is not commonly reported, its derivatives obtained from hydroboration can be utilized. The vinylborane intermediate from the hydroboration of this compound can be coupled with an aryl or vinyl halide to produce substituted dienes.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide using a palladium catalyst. wikipedia.orglibretexts.org The vinylstannane product from the hydrostannylation of this compound can serve as a nucleophilic partner in Stille coupling reactions with various electrophiles, such as aryl, vinyl, or acyl halides, to generate more complex diene structures. libretexts.orgrsc.org

| Cross-Coupling Reaction | Coupling Partners | Catalyst System | Expected Product Type |

| Heck Reaction | This compound + Ar-X | Pd(OAc)₂, PPh₃, Base | 2-Aryl-3-methoxyhepta-1,3-diene |

| Stille Coupling | 3-Methoxy-2-(tributylstannyl)hepta-1,3-diene + R-X | Pd(PPh₃)₄, CuI | Substituted 1,3-diene |

Isomerization and Rearrangement Pathways Catalyzed by Transition Metals (e.g., Palladium-Catalyzed Isomerization)

Transition metals, particularly palladium, can catalyze the isomerization of allenes to conjugated dienes. This process is highly valuable for the synthesis of 1,3-dienes, which are important building blocks in organic synthesis.

For an alkoxyallene like this compound, palladium-catalyzed isomerization can lead to the formation of a mixture of (E/Z)-3-methoxyhepta-1,3-diene and 3-methoxyhepta-2,4-diene. The reaction mechanism is believed to involve the formation of a palladium hydride species, which adds to the allene to form a π-allylpalladium intermediate. Subsequent β-hydride elimination from this intermediate regenerates the palladium hydride catalyst and yields the conjugated diene. nih.gov

The regioselectivity of the isomerization is influenced by the substitution pattern of the allene and the reaction conditions. The thermodynamic stability of the resulting conjugated dienes often dictates the product distribution.

| Catalyst System | Expected Isomerization Products |

| Pd(OAc)₂/PPh₃ | (E/Z)-3-Methoxyhepta-1,3-diene, 3-Methoxyhepta-2,4-diene |

| [Rh(COD)Cl]₂/dppe | (E/Z)-3-Methoxyhepta-1,3-diene |

Computational and Theoretical Studies on 3 Methoxyhepta 1,2 Diene and Alkoxyallene Systems

Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the study of reaction mechanisms. chemrxiv.orgnih.gov These methods allow for the detailed exploration of potential energy surfaces, identifying stationary points that correspond to reactants, intermediates, products, and, crucially, transition states. chemrxiv.org The characterization of transition states is paramount as their relative energies determine the kinetics of a reaction.

For alkoxyallenes like 3-methoxyhepta-1,2-diene, quantum chemical calculations can be employed to investigate a variety of transformations. A key reaction of alkoxyallenes is their lithiation, which can occur at different positions, leading to regioisomeric products. Computational modeling can predict the most favorable site of deprotonation by calculating the energies of the possible lithiated intermediates and the corresponding transition states.

For instance, in the lithiation of a generic methoxyallene, calculations can compare the stability of the allenic anion formed by deprotonation at the C1 position versus the C4 position. These calculations would typically involve geometry optimization of the starting allene (B1206475), the base (e.g., n-butyllithium), the possible transition states, and the resulting lithium allenylides. The computed activation energies for each pathway would reveal the kinetic preference for deprotonation.

Table 1: Illustrative Calculated Relative Energies for the Lithiation of a Model Alkoxyallene

| Species | Calculation Method | Relative Energy (kcal/mol) |

| Reactants (Alkoxyallene + n-BuLi) | DFT (B3LYP/6-31G) | 0.0 |

| Transition State (Deprotonation at C1) | DFT (B3LYP/6-31G) | +15.2 |

| Transition State (Deprotonation at C4) | DFT (B3LYP/6-31G) | +12.5 |

| Product (C4-Lithiated allene) | DFT (B3LYP/6-31G) | -5.8 |

| Product (C1-Lithiated allene) | DFT (B3LYP/6-31G*) | -3.1 |

Note: The data in this table is illustrative and based on general principles of alkoxyallene reactivity. It does not represent experimentally verified values for this compound.

Theoretical Analysis of Reactivity and Selectivity in Allenic Ether Transformations

Theoretical analysis extends beyond simple energy calculations to provide a conceptual framework for understanding reactivity and selectivity. nih.gov Concepts derived from frontier molecular orbital (FMO) theory and other reactivity indices can rationalize the outcomes of reactions involving allenylic ethers. For example, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict how this compound will interact with electrophiles and nucleophiles.

In electrophilic additions to alkoxyallenes, theoretical calculations can explain the observed regioselectivity. The location of the HOMO, which represents the site of highest electron density, will indicate the most probable point of electrophilic attack. Conversely, the distribution of the LUMO can guide the approach of a nucleophile.

Furthermore, computational studies can model the stereoselectivity of reactions. rsc.org For instance, in the reaction of a chiral alkoxyallene with a prochiral electrophile, diastereomeric transition states can be modeled. The energy difference between these diastereomeric transition states, often only a few kcal/mol, determines the diastereomeric excess of the product. These calculations can account for subtle steric and electronic effects that govern facial selectivity. youtube.comyoutube.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Calculation Method | Energy (eV) |

| HOMO | DFT (B3LYP/6-31G) | -8.5 |

| LUMO | DFT (B3LYP/6-31G) | +1.2 |

| HOMO-1 | DFT (B3LYP/6-31G) | -9.8 |

| LUMO+1 | DFT (B3LYP/6-31G) | +2.5 |

Note: This data is for illustrative purposes to demonstrate the type of information obtained from FMO analysis.

Computational Approaches to Understanding Allene Axial Chirality and Stereoisomerism

Allenes substituted with two different groups at each end of the cumulenic system exhibit axial chirality. This compound, with a methoxy (B1213986) and a hydrogen at C1, and a hydrogen and a butyl group at C3, is a chiral molecule. Computational methods are instrumental in studying the stereoisomerism of such allenes.

Calculations can be used to determine the rotational barrier around the C=C=C axis, which is the source of the axial chirality. While this barrier is generally very high and prevents racemization under normal conditions, computational studies can precisely quantify its magnitude.

More importantly, computational chemistry can be used to predict the stereochemical outcome of reactions that generate axially chiral allenes. By modeling the transition states leading to the (R)- and (S)-enantiomers, the enantioselectivity of a reaction can be predicted. This is particularly valuable in the design of asymmetric catalysts for the synthesis of enantioenriched allenes. The calculations can reveal the specific interactions between the substrate, the catalyst, and the reagents that lead to the preferential formation of one enantiomer over the other.

Thermodynamic and Kinetic Investigations of Allenic Isomerizations and Equilibria

Alkoxyallenes can undergo various isomerization reactions, such as migration of the double bonds to form conjugated dienes or acetylenic ethers. Computational chemistry provides a powerful tool to investigate the thermodynamics and kinetics of these processes. nih.gov

By calculating the Gibbs free energies of the different isomers, their relative thermodynamic stabilities can be determined. For example, a calculation could compare the free energy of this compound with that of its potential isomerization product, 1-methoxyhepta-1,3-diene. This would indicate which isomer is favored at equilibrium.

Kinetic investigations involve the calculation of the activation energies for the isomerization pathways. nih.gov By locating the transition states connecting the different isomers, the energy barriers for their interconversion can be computed. This allows for the prediction of the reaction rates and the conditions (e.g., temperature) required for isomerization to occur. These studies can also shed light on whether a reaction is under thermodynamic or kinetic control. youtube.com

Table 3: Illustrative Thermodynamic Data for the Isomerization of an Alkoxyallene

| Isomer | Calculation Method | ΔHf° (kcal/mol) | ΔG° (kcal/mol) |

| This compound | G3(MP2) | -25.8 | +15.3 |

| 1-Methoxyhepta-1,3-diene | G3(MP2) | -30.2 | +12.1 |

| 3-Methoxyhept-1-yne | G3(MP2) | -22.5 | +18.9 |

Note: The data in this table is hypothetical and serves to illustrate the application of computational chemistry in determining the relative stabilities of isomers. G3(MP2) is a high-accuracy composite method.

Advanced Applications of 3 Methoxyhepta 1,2 Diene in Organic Synthesis

3-Methoxyhepta-1,2-diene as a Versatile Synthetic Building Block

This compound, a member of the alkoxyallene family, is an exceptionally versatile C3 building block in organic synthesis. rsc.org Its utility stems from multiple reactive sites that can be selectively engaged under different conditions. The reactivity of alkoxyallenes can be broadly categorized into two patterns. First, they can function as specialized enol ethers, where the central carbon of the allene (B1206475) system is electron-rich and susceptible to attack by electrophiles. researchgate.net

Alternatively, a powerful strategy involves the deprotonation at the C-1 position (the carbon adjacent to the methoxy (B1213986) group) using a strong base, typically an organolithium reagent. This generates a lithiated alkoxyallene, which effectively reverses the normal reactivity pattern (an "umpolung"). researchgate.netrsc.org This lithiated species acts as a nucleophile, specifically as an α,β-unsaturated acyl anion synthon, and reacts smoothly with a wide range of electrophiles. rsc.org This dual reactivity allows this compound to serve as a precursor to a diverse array of functionalized molecules. rsc.org

Table 1: Reactivity Patterns of this compound

| Reactivity Mode | Description | Typical Reagents | Resulting Synthon |

| Electrophilic Addition | The central carbon (C-2) of the allene acts as a nucleophile. | Electrophiles (e.g., H⁺, halogens) | Enol ether equivalent |

| Nucleophilic Addition | Deprotonation at C-1 creates a potent nucleophile. | Strong bases (e.g., n-BuLi) followed by electrophiles (e.g., aldehydes, ketones, alkyl halides) | α,β-Unsaturated acyl anion synthon rsc.org |

Total Synthesis of Complex Natural Products and Biologically Active Compounds

The sophisticated reactivity of this compound makes it a valuable component in the multistep synthesis of complex natural products and biologically active compounds, including polyketides, alkaloids, and terpenes. researchgate.netdntb.gov.ua Its incorporation can introduce key structural motifs and stereocenters with high precision.

Cycloaddition reactions are among the most powerful methods for rapidly constructing molecular complexity, as they can form multiple chemical bonds and stereocenters in a single step with high atom economy. researchgate.net Allenes are excellent partners in various cycloaddition reactions, including [4+2], [3+2], and [2+2] cycloadditions, to build key carbocyclic and heterocyclic frameworks. researchgate.netnih.gov

In the context of this compound, the internal, electron-rich double bond of the allenyl ether system can participate as the 2π component in these reactions. For instance, in a Diels-Alder ([4+2]) cycloaddition, this compound can react with a suitable diene to form a six-membered ring. Gold-catalyzed Diels-Alder reactions have been successfully reported for alkoxyallenes with reactive dienes like cyclopentadiene. rsc.org Such strategies are pivotal for assembling the core structures of many natural products. researchgate.netwpmucdn.com The resulting cycloadducts contain an enol ether moiety, which is a versatile functional group for further synthetic transformations. nih.gov

Table 2: Cycloaddition Strategies with Allenyl Ethers

| Cycloaddition Type | Role of Allenyl Ether | Ring System Formed | Key Features |

| [4+2] Cycloaddition (Diels-Alder) | Dienophile (2π system) | 6-membered ring | High stereoselectivity, formation of enol ether adducts. researchgate.net |

| [3+2] Cycloaddition | 2π component | 5-membered ring | Access to triquinanes and other fused ring systems. nih.gov |

| [2+2] Cycloaddition | 2π component | 4-membered ring (cyclobutane) | Can be promoted by Lewis acids; useful for complex targets. researchgate.net |

Sigmatropic rearrangements are another cornerstone of modern organic synthesis, allowing for concerted and often highly stereoselective transformations. Allenyl ethers and their derivatives are excellent substrates for powerful rearrangement reactions. A notable example is the Claisen rearrangement. An allenyl vinyl ether, which can be synthesized from an allenyl alcohol derived from this compound, can undergo a wpmucdn.comwpmucdn.com-sigmatropic rearrangement. researchgate.net This reaction, often catalyzed by gold(I) or other transition metals, produces substituted 1,3-dienes, which are themselves valuable building blocks for subsequent reactions like Diels-Alder cycloadditions. researchgate.net

Furthermore, cascade reactions involving rearrangements of complex ethers can lead to significant increases in molecular complexity from simple starting materials. organic-chemistry.org For example, base-mediated cascade rearrangements of diallyl ethers can proceed through selective wpmucdn.comorganic-chemistry.org-Wittig-oxy-Cope or isomerization-Claisen pathways to generate intricate molecular structures with excellent stereocontrol. organic-chemistry.org The principles of these rearrangements can be applied to complex scaffolds derived from this compound, enabling efficient access to challenging molecular architectures.

The synthesis of single-enantiomer compounds is a critical objective in medicinal chemistry and materials science. Allenes play a unique role in asymmetric synthesis due to their axial chirality. This axial chirality can be effectively transferred to create new stereocenters. nih.gov

There are two primary strategies for incorporating this compound into chiral syntheses.

Use of a Chiral Auxiliary : The methoxy group can be replaced by a chiral alkoxy group derived from an enantiopure alcohol. This chiral auxiliary can direct the stereochemical outcome of subsequent reactions, such as the addition of the lithiated allene to an electrophile. rsc.org

Asymmetric Catalysis : A chiral catalyst can be used to control the stereoselectivity of a reaction involving the allene. For example, an enantioselective addition to the allene can create a chiral product with high enantiopurity. researchgate.net

A key application of chiral alkoxyallenes is in the synthesis of heterocyclic natural products. For instance, the addition of a lithiated, carbohydrate-derived alkoxyallene to an aldehyde was the key step in a stereodivergent synthesis of the natural product jaspine B and its stereoisomers. researchgate.netresearchgate.net This demonstrates how the stereochemistry of the allene building block can be translated into the final product's configuration.

Development of Novel Synthetic Methodologies Utilizing Alkoxyallene Reactivity

Research into the reactivity of alkoxyallenes like this compound continues to drive the development of novel synthetic methodologies. A major area of innovation is in catalysis. The use of transition metals, particularly gold and iridium, has opened up new reaction pathways for allenes. researchgate.netresearchgate.net Gold catalysts, for example, are highly effective in activating the allene moiety for various cyclizations and rearrangements under mild conditions. researchgate.netrsc.org

Another area of development is the design of cascade or tandem reactions. These processes, where multiple bond-forming events occur in a single operation, improve synthetic efficiency by reducing the number of steps and purification procedures. The unique reactivity of the allenyl ether allows for its participation in elegant cascade sequences, such as the intramolecular trapping of strained cyclic allenes to build complex polycyclic scaffolds. nih.gov The development of these methods expands the synthetic chemist's toolkit, enabling the construction of previously inaccessible or difficult-to-synthesize molecules. nih.gov

Q & A

Q. What are the established synthetic routes for preparing 3-Methoxyhepta-1,2-diene, and what experimental parameters influence yield and purity?

The synthesis of allenes like this compound often involves catalytic isomerization or dehydrohalogenation. For example, ytterbium-catalyzed isomerization of buta-1,2-diene derivatives (e.g., (Me₅C₅)₂Yb) demonstrates the role of transition metals in controlling regioselectivity . Additionally, protocols for isolating allenes, such as those used for 3-methylpenta-1,2-diene, emphasize low-temperature distillation to prevent polymerization . Critical parameters include solvent polarity (e.g., THF vs. toluene), catalyst loading, and reaction time. For methoxy-substituted derivatives, protecting group strategies (e.g., ethoxymethoxy groups) may stabilize intermediates during coupling reactions .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from its structural isomers or decomposition products?

13C NMR is pivotal for identifying cumulenic systems. For instance, 7-chlorohepta-1,2-diene exhibits distinct shifts at δ ~100–120 ppm for sp-hybridized carbons, with coupling patterns confirming conjugation . For methoxy-substituted allenes, 1H NMR can resolve stereoisomers: NOESY experiments differentiate E/Z configurations by correlating protons across double bonds, as demonstrated in Heck reactions of 1-(ethoxymethoxy)hex-1,2-diene . IR spectroscopy further validates functional groups, with characteristic C=C stretches (~1950 cm⁻¹) for allenes.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in [2+2] or Diels-Alder cycloadditions, and how do computational models support experimental findings?

Allenes exhibit unique reactivity due to their sp-hybridized carbons. For example, cyclohexa-1,2-diene reacts with furan in Diels-Alder reactions with >80% endo selectivity, as shown by DFT studies . Methoxy groups may alter electron density, affecting transition states. Computational methods (e.g., B3LYP/6-31G*) model orbital interactions, predicting regioselectivity and activation barriers. Experimental validation involves kinetic profiling (e.g., Arrhenius plots) and isotopic labeling to track bond formation .

Q. How can contradictions in kinetic data for radical addition reactions (e.g., OH radicals) with this compound be resolved?

Conflicting rate constants often arise from competing reaction pathways. For penta-1,2-diene, OH radical addition occurs at terminal (kᵥ) or central (kₚ) carbons, with branching ratios determined via isotopic labeling and theoretical calculations (e.g., CCSD(T)) . Site-specific parameters (e.g., kᵥ = 8kₚ) reconcile discrepancies by quantifying substituent effects. Advanced methods like laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) provide real-time monitoring of radical intermediates .

Q. What strategies optimize stereocontrol in palladium-catalyzed coupling reactions involving this compound?

Steric and electronic effects dominate stereoselectivity. In Heck reactions, ligand choice (e.g., bulky phosphines like P(t-Bu)₃) and solvent polarity (e.g., DMF vs. acetonitrile) influence diastereomeric ratios . For example, ionic liquids enhance π-π interactions, stabilizing transition states. Mechanistic studies (e.g., Hammett plots) correlate substituent effects with selectivity, while in situ EXAFS probes catalyst coordination geometry .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in reported thermodynamic properties (e.g., enthalpy of formation) for this compound?

Discrepancies may stem from differing experimental conditions (e.g., gas-phase vs. solution calorimetry). Cross-validation with high-level ab initio methods (e.g., G4 thermochemistry) provides benchmarks. For example, NIST Standard Reference Data protocols recommend error margins <2 kcal/mol for computational enthalpies . Collaborative databases (e.g., ECHA) aggregate experimental and theoretical values, enabling meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.